4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline
Overview
Description
4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C11H5ClF6NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its unique structure, which includes both chloro and trifluoromethoxy groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the chloro group: Chlorination of the quinoline core can be performed using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Introduction of the trifluoromethoxy group: This step can be achieved through nucleophilic substitution reactions using trifluoromethoxide (CF3O-) as the nucleophile.
Introduction of the trifluoromethyl group: This can be done using reagents like trifluoromethyl iodide (CF3I) in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness and yield.
Chemical Reactions Analysis
4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of partially or fully reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom, forming new derivatives.
Scientific Research Applications
4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The presence of the chloro and trifluoromethoxy groups enhances its ability to interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline can be compared with other quinoline derivatives, such as:
4-Chloroquinoline: Lacks the trifluoromethoxy and trifluoromethyl groups, making it less versatile in certain applications.
6-Trifluoromethoxyquinoline: Lacks the chloro and trifluoromethyl groups, which may affect its reactivity and biological activity.
2-Trifluoromethylquinoline: Lacks the chloro and trifluoromethoxy groups, leading to different chemical and biological properties.
The unique combination of functional groups in this compound makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4ClF6NO/c12-7-4-9(10(13,14)15)19-8-2-1-5(3-6(7)8)20-11(16,17)18/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLVWJGHJDXMKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)C(=CC(=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4ClF6NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347974 | |
Record name | 4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70347974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
503148-24-1 | |
Record name | 4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70347974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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